2-Cyanoethylzinc bromide

Description

Historical Context and Evolution of Organozinc Chemistry in C-C Bond Formation

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.org This discovery predates the more widely known Grignard reagents and marked a significant milestone in organometallic chemistry. wikipedia.orgnumberanalytics.com Initially, the pyrophoric nature of dialkylzinc compounds limited their widespread use. wikipedia.org

A significant breakthrough came in 1887 with the discovery of the Reformatsky reaction by Sergey Reformatsky. numberanalytics.comkpi.uanih.gov This reaction utilizes an organozinc intermediate, formed in situ from an α-halo ester and zinc metal, to react with aldehydes or ketones, forming β-hydroxy esters. numberanalytics.comnih.govnumberanalytics.com The Reformatsky reaction demonstrated the synthetic utility of organozinc reagents in carbon-carbon bond formation under conditions milder than those required for many other organometallics. numberanalytics.comkpi.ua

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly the Negishi coupling developed by Ei-ichi Negishi in the late 1970s, propelled organozinc reagents to the forefront of organic synthesis. ekb.egwikipedia.orgnumberanalytics.com The Negishi coupling, which joins an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, offers a powerful and versatile method for creating C-C bonds. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction's high functional group tolerance and broad scope have made it an indispensable tool for synthetic chemists. wikipedia.orgnih.gov

Unique Attributes and Synthetic Utility of Functionalized Organozinc Halides

A significant advancement in organozinc chemistry has been the development and use of functionalized organozinc halides (RZnX). These reagents contain various functional groups within their organic framework, such as esters, nitriles, and amides. organic-chemistry.org The ability to prepare and utilize these reagents has greatly expanded the scope of organozinc chemistry.

The direct insertion of activated zinc, such as Rieke® Zinc, into functionalized organic halides provides a straightforward route to these valuable reagents. wikipedia.orgriekemetals.com The presence of a lithium salt, like LiCl, can further facilitate the formation of organozinc reagents from less reactive organic halides. organic-chemistry.org

The synthetic utility of functionalized organozinc halides is most prominently displayed in palladium-catalyzed cross-coupling reactions, like the Negishi coupling. acs.orgthieme-connect.com These reactions enable the direct connection of a functionalized organic fragment to another molecule, streamlining synthetic pathways. For example, a ketone-containing arylzinc reagent can be coupled with an aryl halide without the ketone functionality being affected. acs.org This high degree of functional group tolerance is a hallmark of organozinc chemistry. nih.govuni-muenchen.de

Overview of 2-Cyanoethylzinc Bromide within the Scope of Functionalized Organozinc Reagents

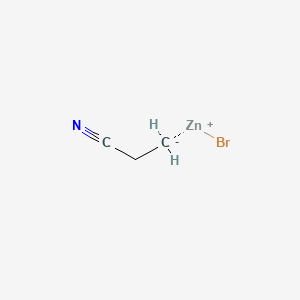

2-Cyanoethylzinc bromide (NCCH₂CH₂ZnBr) is a prime example of a functionalized organozinc halide. sigmaaldrich.com It serves as a nucleophilic source of a 2-cyanoethyl group, a valuable building block in organic synthesis. The nitrile functional group is present within the reagent itself, showcasing the compatibility of organozinc species with such functionalities. cymitquimica.com

This reagent is typically prepared and used as a solution in a solvent like tetrahydrofuran (B95107) (THF). Its applications are primarily centered around palladium-catalyzed cross-coupling reactions. For instance, it has been effectively used in the cyanation of porphyrins, demonstrating its utility in the synthesis of complex, biologically relevant molecules. amazonaws.comacs.org In these reactions, 2-cyanoethylzinc bromide acts as an efficient cyanide ion source after the initial coupling and subsequent elimination. amazonaws.com

The reactivity of 2-cyanoethylzinc bromide allows for its participation in various C-C bond-forming reactions, including Negishi-type couplings with aryl and heteroaryl halides. sigmaaldrich.comgoogle.com This makes it a strategic reagent for introducing the cyanoethyl moiety into a wide range of organic substrates, further highlighting the power and versatility of functionalized organozinc reagents in modern synthetic chemistry.

Properties

Molecular Formula |

C3H4BrNZn |

|---|---|

Molecular Weight |

199.4 g/mol |

IUPAC Name |

bromozinc(1+);propanenitrile |

InChI |

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1 |

InChI Key |

CREYONULNRWHIX-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC#N.[Zn+]Br |

Origin of Product |

United States |

Reactivity Profiles and Transformational Applications of 2 Cyanoethylzinc Bromide in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.org This reaction is widely used in organic synthesis, including in the creation of complex molecules. wikipedia.orggoogle.com

The Negishi coupling typically utilizes a palladium(0) species as the catalyst, although nickel catalysts are also employed. wikipedia.org The reaction accommodates a variety of organic residues and leaving groups. The organic halide can be a chloride, bromide, or iodide, and triflate or acetyloxy groups are also suitable. wikipedia.org The organozinc compound can contain a range of organic groups, including alkenyl, aryl, allyl, and alkyl moieties. wikipedia.org Palladium catalysts generally offer higher chemical yields and greater tolerance for various functional groups. wikipedia.org The versatility of the Negishi coupling allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

2-Cyanoethylzinc bromide serves as a reactant in metal-catalyzed Negishi cross-coupling reactions to generate aryl and heteroaryl derivatives through the formation of carbon-carbon bonds. sigmaaldrich.com This process involves the reaction of the organozinc reagent with organic halides or triflates in the presence of a palladium or nickel catalyst. sigmaaldrich.comsigmaaldrich.com For instance, 2-cyanobenzylzinc bromide, a related organozinc reagent, reacts with aryl nonaflates in the presence of a palladium catalyst to synthesize biphenyl (B1667301) derivatives. sigmaaldrich.com Similarly, the Negishi coupling has been successfully applied to the synthesis of various compounds, including unsymmetrical bipyridines and substituted arenes, by reacting organozinc reagents with the corresponding aryl halides. wikipedia.orgorganic-chemistry.org The reaction conditions can be optimized by using specific catalysts and additives to enhance yields and accommodate a range of functional groups. organic-chemistry.org

A key application of 2-cyanoethylzinc bromide in palladium-catalyzed cross-coupling reactions is the synthesis of cyano-substituted aromatic and heteroaromatic systems. acs.org In a notable and unexpected outcome, the reaction of bromoporphyrins with 2-cyanoethylzinc bromide does not yield the expected cyanoethyl-substituted product. Instead, it results in the formation of a cyano-substituted porphyrin, with the organozinc reagent acting as a cyanide ion source. acs.org This method has proven to be a facile and efficient route to a variety of cyanated porphyrins. acs.orgacs.org The reaction is catalyzed by a palladium complex, such as one formed from Pd₂(dba)₃ and triphenylphosphine (B44618), in a solvent like dioxane at elevated temperatures. acs.org

The palladium-catalyzed reaction of 2-cyanoethylzinc bromide with bromoporphyrins has emerged as a significant method for the functionalization of porphyrin macrocycles. acs.orgresearchgate.net This approach provides a direct and efficient pathway to cyanated porphyrins, which are valuable precursors for further chemical transformations. acs.org

Cross-Coupling with Aryl and Heteroaryl Halides/Triflates

Specific Applications in Porphyrin Chemistry (e.g., Cyanation of Bromoporphyrins)

Synthesis of Meso-Mono-, Meso-Di-, and β-Mono-Cyano-Substituted Porphyrins

This novel cyanation protocol is applicable to a wide range of bromoporphyrins, enabling the synthesis of various cyano-substituted porphyrins. acs.org It has been successfully used to produce meso-mono-, meso-di-, and β-mono-cyanated porphyrins. acs.orgacs.org The reaction demonstrates good to excellent yields for the dicyanation of dibromoporphyrins and is also effective for cyanation at the β-position of the porphyrin core. acs.org For example, the reaction of a β-bromoporphyrin with 2-cyanoethylzinc bromide under the same catalytic conditions yielded the corresponding β-cyanated Zn(II) porphyrin in a 61% isolated yield. acs.org

Below is a table summarizing the palladium-catalyzed cyanation of various bromoporphyrins using 2-cyanoethylzinc bromide.

| Entry | Starting Bromoporphyrin | Product | Yield (%) |

| 1 | 5-bromo-10,20-diphenylporphyrin | [5-Cyano-10,20-diphenylporphinato]zinc(II) | 94 |

| 2 | 5-bromo-10,20-bis(3-vinylphenyl)porphyrin | [5-Cyano-10,20-bis(3-vinylphenyl)porphinato]zinc(II) | 91 |

| 3 | 5-bromo-10,20-bis(3-methoxyphenyl)porphyrin | [5-Cyano-10,20-bis(3-methoxyphenyl)porphinato]zinc(II) | 95 |

| 4 | 5,15-dibromo-10,20-diphenylporphyrin | [5,15-Dicyano-10,20-diphenylporphinato]zinc(II) | 85 |

| 5 | 2-bromo-5,10,15,20-tetraphenylporphyrin | [2-Cyano-5,10,15,20-tetraphenylporphinato]zinc(II) | 61 |

Table 1: Palladium-Catalyzed Cyanation of Bromoporphyrins. This table is based on data from a study on the cyanation of porphyrins using 2-cyanoethylzinc bromide. acs.org

Role as an Efficient Cyanide Ion Source in Porphyrin Functionalization

A surprising and significant finding is that 2-cyanoethylzinc bromide functions as an effective and convenient source of cyanide ions in the palladium-catalyzed cyanation of bromoporphyrins. acs.org Traditionally, palladium- and nickel-catalyzed cyanations can be hindered by catalyst deactivation caused by an excess of dissolved cyanide ions. acs.org The use of 2-cyanoethylzinc bromide circumvents this issue. acs.org The proposed mechanism suggests that after the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the porphyrin, a synchronous metal ion insertion from the zinc reagent to the porphyrin core occurs. This step generates the cyanide ion along with the evolution of ethylene. acs.org The subsequent reductive elimination from the resulting Pd(II) cyanide intermediate yields the final cyanated porphyrin product. acs.org This unique reactivity makes 2-cyanoethylzinc bromide a valuable reagent for introducing the synthetically useful nitrile group into the porphyrin framework. acs.orghbni.ac.in

Cross-Coupling with Alkyl and Vinyl Electrophiles

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst, is a cornerstone of modern organic synthesis. thermofisher.comwikipedia.org 2-Cyanoethylzinc bromide, a functionalized alkylzinc reagent, effectively participates in these reactions to form new carbon-carbon bonds with sp3 and sp2-hybridized electrophiles. numberanalytics.comsigmaaldrich.com

The coupling with vinyl electrophiles provides a direct route to functionalized allylic nitriles. For instance, the palladium-catalyzed reaction between 2-carboethoxyethylzinc iodide, a closely related reagent, and various vinyl iodides or triflates yields the corresponding ethyl 4-pentenoate derivatives in good yields. researchgate.net This highlights the general applicability for coupling the 2-cyanoethyl moiety with vinyl partners. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the final product. wikipedia.orglibretexts.org

Similarly, coupling with alkyl electrophiles , while sometimes more challenging, can be achieved. Nickel catalysts are often employed for sp3-sp3 couplings. wikipedia.org The mechanism for unactivated alkyl electrophiles may proceed through a transmetalation-first pathway. wikipedia.org The development of new catalyst systems continues to expand the scope of these reactions, allowing for the coupling of a wide range of alkyl halides. organic-chemistry.org

A representative scheme for the Negishi coupling is shown below:

R-X + BrZnCH₂CH₂CN → (Pd or Ni catalyst) → R-CH₂CH₂CN Where R = Alkyl, Vinyl and X = Halide (Br, I), OTf

Chemoselectivity and Functional Group Tolerance in Negishi Couplings Involving the Cyanoethyl Moiety

A significant advantage of the Negishi coupling is its remarkable tolerance for a wide array of functional groups, a feature that is particularly valuable when using functionalized reagents like 2-cyanoethylzinc bromide. thermofisher.comnumberanalytics.com The C-Zn bond is less reactive than corresponding organomagnesium (Grignard) or organolithium reagents, which allows for the presence of sensitive functional groups such as esters, ketones, and nitriles without side reactions. uh.edu

The cyano group (CN) within the 2-cyanoethylzinc bromide reagent is well-tolerated under the typically mild conditions of palladium- or nickel-catalyzed coupling reactions. researchgate.netresearchgate.net Research has demonstrated that Negishi couplings can proceed efficiently in the presence of functionalities including aldehydes, anilines, phenols, and carboxylic acids on the coupling partners. researchgate.net This high degree of chemoselectivity allows for the synthesis of complex, polyfunctional molecules in a convergent manner. For example, 2-cyanoethylzinc bromide has been used as a cyanide source in the palladium-catalyzed cyanation of sensitive substrates like porphyrins, underscoring the reagent's compatibility with complex molecular architectures. researchgate.netacs.orgresearchgate.net

The general functional group tolerance of Negishi couplings is summarized in the following table.

| Tolerated Functional Group | Present on Organozinc | Present on Electrophile |

| Ester | Yes | Yes |

| Ketone | Yes | Yes |

| Nitrile | Yes | Yes |

| Aldehyde | No | Yes |

| Amine | Yes | Yes |

| Ether | Yes | Yes |

| Amide | Yes | Yes |

| Aromatic Halides | Yes | Yes |

This table represents general tolerance in Negishi couplings; specific substrate compatibility may vary. uh.eduresearchgate.netscielo.br

Transmetalation to Other Organometallic Reagents for Further Transformations

While organozinc reagents exhibit broad utility, their reactivity can be further tuned and expanded through transmetalation to other metals. This process involves the transfer of the organic group from zinc to a different metal center, creating a new organometallic reagent with a distinct reactivity profile.

Formation of Functionalized Organocopper Reagents from 2-Cyanoethylzinc Bromide

A key transformation of 2-cyanoethylzinc bromide is its reaction with a soluble copper(I) salt, typically copper(I) cyanide complexed with lithium chloride (CuCN·2LiCl), to generate a functionalized organocopper reagent. thieme-connect.desci-hub.se This transmetalation yields a higher-order cyanocuprate, often formulated as (NCCH₂CH₂)Cu(CN)ZnBr. sci-hub.seuni-muenchen.de These copper-zinc reagents are powerful nucleophiles that participate in a range of reactions not readily accessible to the parent organozinc compound. wikipedia.org The formation of these reagents is crucial for applications in acylation, conjugate addition, and allylic substitution reactions. uni-muenchen.deresearchgate.net

The organocopper reagents derived from 2-cyanoethylzinc bromide react efficiently with acyl chlorides to produce β-cyano ketones. sci-hub.seuni-muenchen.de This acylation reaction is a direct and high-yielding method for ketone synthesis. The copper-zinc reagent is nucleophilic enough to attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride leaving group, affording the ketone product. This method is highly effective for preparing polyfunctional ketones due to the excellent functional group tolerance inherited from the organozinc precursor. sci-hub.se

Table 1: Synthesis of β-Cyano Ketones via Copper-Mediated Acylation

| Acyl Chloride (R-COCl) | Product (R-CO-CH₂CH₂CN) | Yield (%) |

|---|---|---|

| Benzoyl chloride | 4-Oxo-4-phenylbutanenitrile | 85 |

| 2-Thiophenecarbonyl chloride | 4-Oxo-4-(thiophen-2-yl)butanenitrile | 81 |

| Cinnamoyl chloride | (E)-6-Oxo-6-phenylhex-4-enenitrile | 75 |

Data derived from reactions of related functionalized organozinc-copper reagents. uni-muenchen.de

Organocopper reagents are renowned for their propensity to undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. libretexts.orgorganic-chemistry.orglumenlearning.comnerdfighteria.info The cyanoethylcopper reagent formed from 2-cyanoethylzinc bromide participates in these reactions, adding the 2-cyanoethyl group to the β-position of enones. sci-hub.seuni-muenchen.de

While 1,4-addition is more common, 1,6-conjugate addition can be achieved with suitably extended Michael acceptors like α,β,γ,δ-unsaturated esters or amides. nih.gov These reactions allow for the introduction of the cyanoethyl group at the δ-position, providing access to more complex molecular scaffolds. The regioselectivity (1,4- vs. 1,6-addition) can often be controlled by the choice of substrate, catalyst, and reaction conditions. nih.gov The use of Lewis acids, such as boron trifluoride etherate, can sometimes promote conjugate addition to more substituted enones. uni-muenchen.depsu.edu

Copper-catalyzed allylic substitution is a powerful method for C-C bond formation that offers distinct regioselectivity compared to palladium-catalyzed analogues. wikipedia.org When organocopper reagents, including those derived from 2-cyanoethylzinc bromide, are used, the reaction with allylic electrophiles (e.g., allylic halides or phosphates) typically proceeds with high SN2' (or γ-attack) regioselectivity. wikipedia.orgchimia.ch This means the nucleophile attacks the terminal carbon of the double bond, with a concurrent shift of the double bond and displacement of the leaving group.

The generally accepted mechanism involves the initial coordination of the Cu(I) species to the olefin, followed by an oxidative addition at the γ-carbon to form a σ-allyl copper(III) intermediate. wikipedia.orgchimia.ch Rapid reductive elimination from this intermediate furnishes the γ-substituted product. This high regioselectivity is a key feature of copper-catalyzed allylic substitutions with "hard" nucleophiles like organozinc-derived cuprates. wikipedia.org The use of chiral ligands can render these reactions enantioselective, providing access to chiral products containing the cyanoethyl moiety. chimia.chnih.gov

Conjugate Addition Reactions (e.g., 1,6-Addition to Enones)

Generation of Functionalized Organotitanium Reagents from 2-Cyanoethylzinc Bromide

The transmetalation of organozinc reagents, such as 2-cyanoethylzinc bromide, with titanium(IV) isopropoxide represents a key strategy for the formation of functionalized organotitanium reagents. This process involves the exchange of the zinc metal for titanium, leading to a new organometallic species with distinct reactivity. While direct literature on the generation of organotitanium species specifically from 2-cyanoethylzinc bromide is not abundant, the principle is well-established within the broader context of organozinc chemistry. The reaction of various organozinc compounds with titanium(IV) alkoxides is a known method to produce organotitanium reagents, which can then participate in a range of chemical transformations. organic-chemistry.orgrsc.org

The general transformation can be represented as: NCCH₂CH₂ZnBr + Ti(OPr-i)₄ → [NCCH₂CH₂Ti(OPr-i)₃] + ZnBr(OPr-i)

These resulting organotitanium reagents are valuable intermediates in organic synthesis, often exhibiting chemoselectivity different from their organozinc precursors.

Once formed, organotitanium reagents derived from 2-cyanoethylzinc bromide can undergo nucleophilic addition to carbonyl compounds, such as aldehydes. This reaction pathway provides a route to γ-hydroxy nitriles. The titanium(IV) center enhances the nucleophilicity of the cyanoethyl group, facilitating its attack on the electrophilic carbonyl carbon.

The reaction with an aldehyde (R-CHO) would proceed as follows: [NCCH₂CH₂Ti(OPr-i)₃] + R-CHO → R-CH(OTi(OPr-i)₃)CH₂CH₂CN Subsequent aqueous workup would then yield the desired γ-hydroxy nitrile: R-CH(OTi(OPr-i)₃)CH₂CH₂CN + H₂O → R-CH(OH)CH₂CH₂CN + Ti-based byproducts

This methodology is particularly useful for constructing carbon-carbon bonds while preserving the nitrile functionality, which might be sensitive under the conditions required for other organometallic reagents. The use of titanium catalysts in reactions of organometallic reagents with carbonyl compounds is a well-documented strategy for achieving high yields and selectivities. organic-chemistry.org

Other Reaction Pathways and Uncatalyzed Processes

Organozinc reagents, including 2-cyanoethylzinc bromide, can directly participate in nucleophilic addition reactions with aldehydes and ketones, even in the absence of a catalyst. google.comgoogle.com This reactivity allows for the formation of new carbon-carbon bonds and the synthesis of functionalized alcohol derivatives. The reaction involves the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon of the aldehyde or ketone.

For the reaction of 2-cyanoethylzinc bromide with an aldehyde (R-CHO), the process would yield a γ-hydroxy nitrile after workup. This direct addition pathway is a fundamental transformation for organozinc reagents and highlights their utility in constructing complex organic molecules. google.comgoogle.com

Table 1: Examples of Direct Nucleophilic Addition of Organozinc Reagents to Carbonyls This table is illustrative of the general reaction type, as specific examples for 2-cyanoethylzinc bromide were not detailed in the provided search results.

| Organozinc Reagent | Carbonyl Compound | Product Type | Reference |

| Aryl Zinc Reagent | Aldehyde/Ketone | Substituted Alcohol | google.comgoogle.com |

| Benzyl Zinc Reagent | Aldehyde/Ketone | Substituted Alcohol | google.comgoogle.com |

| Alkyl Zinc Reagent | Aldehyde/Ketone | Substituted Alcohol | google.comgoogle.com |

The reaction of organometallic reagents with electrophilic aminating agents is a valuable method for the formation of carbon-nitrogen bonds. While direct evidence for the electrophilic amination of 2-cyanoethylzinc bromide is not explicitly detailed in the provided search results, the general reactivity of organozinc compounds suggests this is a plausible transformation. thieme-connect.de Electrophilic amination typically involves reagents like O-acyl or O-sulfonyl hydroxylamines.

A hypothetical reaction could involve the treatment of 2-cyanoethylzinc bromide with an electrophilic nitrogen source, such as an N-alkoxyamine derivative, to potentially yield a protected β-amino nitrile. The success of such a reaction would depend on the relative reactivity of the organozinc reagent and the specific aminating agent employed. The investigation of electrophilic amination of organolithium and Grignard reagents has been a subject of study, and by extension, this could apply to organozinc compounds. dergipark.org.tr

2-Cyanoethylzinc bromide and its corresponding copper-transmetalated species can participate in Michael or 1,4-conjugate addition reactions. researchgate.netunl.edu This type of reaction is crucial for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. The addition of functionalized organozinc reagents to enones is a powerful tool for synthesizing more complex molecules. riekemetals.com

In the presence of a copper(I) salt, such as cuprous iodide (CuI) or a soluble copper cyanide complex (CuCN·2LiCl), 2-cyanoethylzinc bromide can form a more reactive organocuprate species. unl.edu This cuprate (B13416276) then preferentially adds to the β-carbon of an α,β-unsaturated ketone or aldehyde, leading to the formation of a γ-keto nitrile or a γ-formyl nitrile after the reaction. This approach has been successfully used to synthesize a variety of functionalized nitriles. researchgate.netunl.edu

Table 2: Michael Addition Reactions Involving Functionalized Organozinc Reagents

| Organozinc Reagent Derivative | Michael Acceptor | Product | Catalyst/Additive | Reference |

| RCu(CN)ZnI | Enone | 1,4-addition product (Ketone) | CuCN·2LiCl | researchgate.net |

| Organozinc Compound | α,β-Unsaturated Carbonyl | 1,4-addition product | CuI | unl.edu |

| β-, γ-, δ-, ε-(iodozinc)nitriles | α,β-Unsaturated Aldehyde | ω-formylnitrile | CuCN / Me₃SiCl | researchgate.net |

Mechanistic Investigations of Reactions Involving 2 Cyanoethylzinc Bromide

Elucidation of Reaction Mechanisms in Palladium-Catalyzed Transformations

The versatility of 2-cyanoethylzinc bromide in organic synthesis is significantly enhanced through palladium-catalyzed transformations. Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their applicability.

The Negishi coupling, a powerful method for forming carbon-carbon bonds, involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.comwikipedia.org When 2-cyanoethylzinc bromide is used as the organozinc reagent, the reaction mechanism follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnrochemistry.comresearchgate.net

The catalytic cycle is initiated by the oxidative addition of the organic halide (R-X) to a low-valent palladium(0) complex. numberanalytics.comnrochemistry.com This step involves the insertion of the palladium catalyst into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate. numberanalytics.com The relative rates of oxidative addition typically follow the order of halide reactivity: I > OTf > Br >> Cl. wikipedia.org

The subsequent step is transmetalation , where the organic group from the 2-cyanoethylzinc bromide is transferred to the palladium(II) complex. numberanalytics.comnrochemistry.com This occurs through the reaction of the organozinc reagent with the palladium-halide complex, displacing the halide and forming a new diorganopalladium(II) species. numberanalytics.com For an efficient reaction, it is often necessary for the two organic ligands to be in a cis orientation on the palladium center to facilitate the final step. wikipedia.orgnrochemistry.com If they are in a trans configuration, a trans-cis isomerization must occur first. wikipedia.org

The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comwikipedia.orgnrochemistry.com

A simplified representation of the Negishi coupling mechanism is shown below:

Oxidative Addition: Pd(0) + R-X → R-Pd(II)-X numberanalytics.com

Transmetalation: R-Pd(II)-X + NCCH₂CH₂ZnBr → R-Pd(II)-CH₂CH₂CN + ZnBrX numberanalytics.com

Reductive Elimination: R-Pd(II)-CH₂CH₂CN → R-CH₂CH₂CN + Pd(0) numberanalytics.com

It's important to note that side reactions such as homocoupling can occur. wikipedia.org This is sometimes the result of a second transmetalation reaction between the diorganopalladium intermediate and another molecule of the organozinc reagent. wikipedia.org

2-Cyanoethylzinc bromide has emerged as an effective cyanating agent, particularly in the synthesis of cyanated porphyrins. acs.orgscribd.com This reagent serves as a cyanide source for the palladium-catalyzed cyanation of bromoporphyrins. researchgate.netacs.org The reaction provides a convenient route to various cyanated Zn(II) porphyrins, including those with cyano groups at the meso- or β-positions. acs.org

The mechanism is believed to follow the typical palladium-catalyzed cross-coupling pathway. researchgate.net In a study on the cyanation of bromoporphyrins, a catalytic system of Pd₂(dba)₃ and triphenylphosphine (B44618) was used with 2-cyanoethylzinc bromide to successfully synthesize meso-dicyano porphyrins. amazonaws.com The use of 2-cyanoethylzinc bromide as a cyanide ion source has been shown to be efficient, with one study reporting a 94% yield for the synthesis of a Zn(II) meso-cyano-substituted porphyrin when using a Pd₂(dba)₃/PPh₃ catalytic system. scribd.com

The proposed mechanism involves the oxidative addition of the bromoporphyrin to the Pd(0) catalyst, followed by transmetalation with 2-cyanoethylzinc bromide. The final step is a reductive elimination that forms the cyanoporphyrin and regenerates the Pd(0) catalyst. The stability of the porphyrin macrocycle under these conditions highlights the utility of this method. hbni.ac.in

Table 1: Examples of Palladium-Catalyzed Cyanation of Porphyrins with 2-Cyanoethylzinc Bromide

| Porphyrin Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| meso-dibromo porphyrin | Pd₂(dba)₃ / PPh₃ | meso-dicyano porphyrin | Not specified | amazonaws.com |

| Zn(II) bromoporphyrin | Pd(PPh₃)₄ | Zn(II) meso-cyano-substituted porphyrin | 45% | scribd.com |

| Zn(II) bromoporphyrin | Pd₂(dba)₃ / PPh₃ | Zn(II) meso-cyano-substituted porphyrin | 94% | scribd.com |

Ligands play a multifaceted role in the catalytic cycle. nih.gov They can:

Stabilize the palladium catalyst , preventing the formation of inactive palladium black. rug.nl

Influence the rate of oxidative addition and reductive elimination . nih.govnih.gov Electron-rich and sterically demanding phosphine (B1218219) ligands, for example, can increase the nucleophilicity of the Pd(0) center, facilitating oxidative addition. nih.gov

Control selectivity , such as regioselectivity in the arylation of α,β-unsaturated ketones. bohrium.com By simply changing the phosphine ligand, it is possible to switch between α- and γ-arylated products. bohrium.com

Impact palladium leaching into the final product, which is a crucial consideration for sustainable and "green" chemistry. mdpi.com

For instance, in the Negishi coupling of secondary alkylzinc halides, the use of a specific biaryldialkylphosphine ligand, CPhos, was found to effectively promote the desired reductive elimination over the competing β-hydride elimination pathway. nih.gov

Catalyst loading also has a profound effect on the reaction. While a higher catalyst concentration might be expected to increase the reaction rate, it can also lead to the rapid formation of inactive palladium black. rug.nl Research has shown that for some reactions, such as ligand-free Heck reactions, using very low palladium concentrations (0.01–0.1 mol%) is ideal to suppress the formation of palladium clusters and maintain catalytic activity. rug.nl However, in other cases, such as the C-H arylation of certain porphyrins with electron-rich aryl bromides, adding extra catalyst and ligand during the reaction was necessary to achieve good yields. acs.org The optimal catalyst loading often represents a balance between achieving a practical reaction rate and minimizing catalyst deactivation and cost. rug.nlnih.gov

Mechanistic Studies of Cyanation via 2-Cyanoethylzinc Bromide (e.g., in Porphyrin Systems)

Understanding Reactivity Umpolung and Functional Group Compatibility

The unique reactivity of 2-cyanoethylzinc bromide and its compatibility with various functional groups are key to its synthetic utility.

"Umpolung," or polarity inversion, is a concept in organic chemistry where the normal polarity of a functional group is reversed. wikipedia.org In the case of 2-cyanoethylzinc iodide/bromide, this reagent exhibits reactivity umpolung. umich.edu Normally, the carbon atom of a nitrile group is electrophilic. However, in 2-cyanoethylzinc bromide, the presence of the organozinc moiety imparts nucleophilic character to the carbon framework. umich.edudnmfaizpur.org

This "reactivity umpolung" allows the 2-cyanoethyl group to act as a nucleophile in various reactions. umich.edu For example, 2-cyanoethylzinc iodide, which is readily prepared from 3-iodopropionitrile and zinc, can be transmetalated to copper and titanium derivatives. umich.edu These organometallic species can then react with a range of electrophiles, such as acyl chlorides, enones, and allylic halides, in good yields. umich.edu This nucleophilic behavior is a direct consequence of the carbon-zinc bond, which polarizes the organic fragment, making the carbon atom attached to the zinc atom electron-rich.

A significant advantage of using organozinc reagents like 2-cyanoethylzinc bromide is their high functional group tolerance. thieme-connect.de The cyano group is generally stable and well-tolerated during the organometallic transformations involving this reagent. thieme-connect.deorganic-chemistry.org This stability allows for the synthesis of complex molecules containing a nitrile functionality without the need for protecting groups.

The compatibility of the cyano group has been demonstrated in various Negishi coupling reactions where 2-cyanoethylzinc bromide is used to introduce a 2-cyanoethyl moiety into a molecule. organic-chemistry.org The mild conditions of the Negishi coupling, coupled with the inherent stability of the C-Zn bond in the presence of many functional groups, make this a versatile synthetic method. numberanalytics.com The successful cyanation of sensitive substrates like porphyrins further underscores the stability of the cyano group under these palladium-catalyzed reaction conditions. acs.orgscribd.com

Analysis of the Unique "Reactivity Umpolung" Phenomenon in 2-Cyanoethylzinc Iodide/Bromide

Insights into the Nature of Organozinc Bonds and Intermediates

The reactivity and utility of 2-cyanoethylzinc bromide in organic synthesis are fundamentally governed by the nature of the carbon-zinc (C-Zn) bond and the transient species formed during its reactions. The C-Zn bond is characterized as polar covalent, with electron density polarized toward the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This inherent polarity imparts nucleophilic character to the 2-cyanoethyl group, enabling it to participate in a variety of bond-forming reactions. However, the reactivity is more moderate compared to organolithium or Grignard reagents, which allows for a high degree of functional group tolerance. riekemetals.comd-nb.infoijmpronline.com Understanding the precise structure of the organozinc reagent and its intermediates is crucial for elucidating reaction mechanisms and optimizing conditions.

Spectroscopic and Computational Approaches to Characterize Reaction Intermediates

Direct characterization of organozinc reaction intermediates is often challenging due to their transient and sensitive nature. A combination of spectroscopic techniques and computational modeling is typically employed to gain insights into their structure and bonding.

Solid-state analysis provides valuable information about the fundamental structure of these reagents. For instance, the closely related compound 2-cyanoethylzinc iodide, when recrystallized from tetrahydrofuran (B95107) (THF), forms a mono-THF adduct. uu.nl X-ray crystal structure determination of similar compounds reveals that organozinc halides often exist as dimers or higher-order aggregates, connected by halogen bridges. In the case of the 2-cyanoethylzinc iodide-THF adduct, it exists in the solid state as a coordination polymer where the nitrogen atom of the cyano group coordinates to the zinc atom of an adjacent molecule. uu.nl This intermolecular coordination, along with the binding of a THF molecule, satisfies the coordination sphere of the zinc center. uu.nl

In solution, a variety of spectroscopic methods are utilized to probe the structure of organozinc reagents and their complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for studying the structure of organozincates in solution. uu.nl Chemical shift data can provide information about the electronic environment of the nuclei and the nature of the C-Zn bond.

Raman Spectroscopy and Extended X-ray Absorption Fine Structure (EXAFS) : These techniques have been used to study "highly coordinated" heteroleptic organozincates, such as [Me₃ZnR]Li₂ (where R = CN or SCN). uu.nl These studies have provided evidence for the existence of a direct R-Zn bond within a zinc-centered dianion. uu.nl

Computational studies serve as a vital complement to experimental data, helping to elucidate mechanistic aspects and predict the geometries and energies of transient species that are difficult to observe directly. uu.nl Density Functional Theory (DFT) calculations are frequently used to model reaction pathways, transition states, and intermediate structures. For example, computational studies on thiazolyl-containing organozinc compounds have corroborated experimental findings regarding the carbene-like character of the zinc-bound carbon atom. uu.nl

| Technique | Application in Characterizing Organozinc Intermediates | Key Insights | Reference |

| X-ray Crystallography | Determination of solid-state structures. | Reveals aggregation states (e.g., polymers, dimers) and coordination geometries. For 2-cyanoethylzinc iodide, it shows a polymeric structure via nitrile coordination. | uu.nl, |

| NMR Spectroscopy | Elucidation of solution-state structures. | Provides data on chemical environment, bonding, and dynamics of organozincates. | uu.nl |

| Raman Spectroscopy | Investigation of bonding in solution. | Used in conjunction with other techniques to confirm bond connectivity, such as the R-Zn bond in complex zincates. | uu.nl |

| EXAFS | Analysis of local atomic structure in non-crystalline samples. | Provides information on coordination numbers and bond distances around the zinc center in solution. | uu.nl |

| Computational Modeling | Calculation of structures, energies, and reaction pathways. | Helps understand mechanistic details, corroborates experimental data, and characterizes transient intermediates. | uu.nl |

Investigation of Single Electron Transfer (SET) Pathways in Related Systems

While many reactions of organozinc reagents can be described by polar, two-electron mechanisms, a growing body of evidence suggests that single electron transfer (SET) pathways play a crucial role, particularly in cross-coupling and addition reactions. uu.nlresearchgate.net An SET process involves the transfer of a single electron from the organometallic species (acting as a reductant) to an electrophilic substrate, generating radical intermediates. researchgate.netmit.edu

The formation of organozinc reagents from zinc metal and alkyl halides can itself proceed through an SET mechanism. mit.edu The process can be envisioned as an inner-sphere or outer-sphere electron transfer from the zinc metal surface to the alkyl halide. mit.edu This generates a radical anion that can then collapse to form the organozinc halide, potentially via a free radical intermediate. mit.edu

In cross-coupling reactions, the involvement of SET pathways has been supported by various mechanistic studies. For example, the Kharasch addition reaction catalyzed by certain nickel complexes is proposed to occur via an inner-sphere SET, leading to the formation of an organometallic radical. uu.nl Similarly, some cross-coupling reactions involving arylzinc reagents and aryl halides are initiated by an SET from the arylzinc compound to the aryl halide, which generates an aryl halide radical anion and starts a radical chain process. researchgate.net

Several experimental approaches are used to probe for the existence of SET pathways and radical intermediates:

Radical Trapping : The addition of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture can trap radical intermediates. nih.gov Suppression of product formation in the presence of TEMPO is strong evidence for a radical mechanism. nih.govresearchgate.net

Radical Clock Experiments : Substrates that can undergo a rapid and well-characterized unimolecular rearrangement if a radical is formed are used as "clocks." For instance, the use of cyclopropylmethyl bromide as a substrate is a classic radical clock experiment. nih.gov If a radical is formed on the methylene (B1212753) carbon, it will rapidly ring-open to the homoallylic radical. nih.gov The observation of ring-opened products is indicative of a radical intermediate. nih.gov

Cyclization Probes : In a similar vein to radical clocks, substrates like 5-hexenyl bromide can be used. nih.gov The 5-hexenyl radical can undergo a 5-exo-trig cyclization. The ratio of the direct cross-coupling product to the cyclized product can provide insight into the reaction mechanism and the intermediacy of radicals. nih.gov

These mechanistic studies, often employed in transition-metal-catalyzed reactions involving organozinc reagents, underscore that the reaction pathway is not always a simple polar process. nih.govnih.gov The possibility of an SET mechanism must be considered, as it can explain the formation of observed side products and influence reaction outcomes. mit.edunih.gov For example, in nickel-catalyzed couplings, experiments have been designed to discount the role of a discrete organozinc intermediate formed from the alkyl halide and zinc metal, thereby supporting a pathway where the catalyst mediates an SET process with the alkyl halide. nih.gov

Advanced Synthetic Strategies and Complex Molecule Construction Utilizing 2 Cyanoethylzinc Bromide

Sequential Cross-Coupling Methodologies (e.g., Negishi-Stille, Negishi-Suzuki)

Sequential palladium-catalyzed cross-coupling reactions are powerful strategies for the convergent synthesis of complex molecules, allowing for the programmed introduction of different substituents. nih.gov The ability to control the reactivity of coupling partners is crucial for the success of these sequences. Organozinc reagents, central to Negishi coupling, are valued for their high functional group tolerance and reactivity under mild conditions, often without the need for a base. researchgate.netlibretexts.orguh.edu

While direct examples of sequential Negishi-Stille or Negishi-Suzuki couplings involving 2-cyanoethylzinc bromide are not extensively documented in dedicated studies, the principles of such sequences can be inferred from the known reactivity of the participating reagents. A hypothetical Negishi-Stille sequence could involve the initial Negishi coupling of an organozinc reagent, such as 2-cyanoethylzinc bromide, with a bifunctional substrate containing two different halide leaving groups (e.g., an iodide and a triflate). Following this, a Stille coupling with an organostannane could be performed at the second reactive site. The success of such a sequence relies on the chemoselective activation of the different leaving groups by the palladium catalyst. nih.gov

Similarly, a Negishi-Suzuki sequence would follow the same principle, first utilizing the organozinc reagent and subsequently employing an organoboron compound (boronic acid or ester) for the Suzuki coupling. organic-chemistry.org The Suzuki reaction typically requires a base to activate the boronic acid, which adds another layer of complexity to the reaction design to ensure compatibility with all components. organic-chemistry.org The choice of palladium catalyst, ligands, and reaction conditions is paramount in directing the regioselectivity and preventing unwanted side reactions like homocoupling. nih.govresearchgate.net The lower reactivity of organozinc reagents compared to organomagnesium compounds (Grignard reagents) makes them particularly suitable for these controlled, stepwise functionalizations. uh.edu

Stereoselective and Regioselective Transformations Employing Cyanoethylzinc Reagents

The application of organozinc reagents in stereoselective and regioselective reactions is a cornerstone of modern synthetic chemistry. While specific studies focusing solely on the stereoselectivity of 2-cyanoethylzinc bromide additions are not abundant, the broader class of organozinc reagents is well-known for its utility in creating chiral centers. For instance, the Knochel group has extensively reported on the diastereoselective addition of functionalized allylic zinc bromides. uni-muenchen.de These principles can be extended to reagents like 2-cyanoethylzinc bromide.

In the context of regioselectivity, organozinc reagents demonstrate predictable reactivity. For example, in reactions with substrates possessing multiple electrophilic sites, such as 2,4-dichloroquinoline, the site of attack can be controlled. nih.gov Research has shown that the reactivity of 2-cyanoethylzinc bromide can be poor in certain Negishi couplings, necessitating alternative synthetic routes like the Heck reaction to achieve the desired product. nih.gov This highlights that while versatile, the reactivity of this organozinc reagent is substrate-dependent.

The development of highly functionalized copper reagents of the type RCu(CN)ZnI, often prepared from organozinc precursors, has significantly expanded the scope of these transformations, allowing for highly stereoselective additions to various electrophiles. uni-muenchen.de

Application in the Synthesis of Optoelectronic Materials and Conjugated Polymers

The unique electronic properties conferred by the cyano group make 2-cyanoethylzinc bromide a valuable tool in materials science, particularly for the synthesis and functionalization of optoelectronic materials and conducting polymers.

Porphyrins are highly aromatic macrocycles that are central to a wide range of applications, from light-harvesting systems to photodynamic therapy, due to their unique electronic and optical properties. acs.org The functionalization of the porphyrin core is a key strategy for tuning these properties. 2-Cyanoethylzinc bromide has been identified as an efficient and specific cyanating agent for brominated porphyrins in palladium-catalyzed reactions. acs.orgresearchgate.netacs.org

This method provides a direct route to introduce a cyano group at the meso- or β-positions of the porphyrin ring. acs.orgacs.org The reaction of a brominated porphyrin with 2-cyanoethylzinc bromide in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a Pd₂(dba)₃/PPh₃ system, yields the corresponding cyanated Zn(II) porphyrin. acs.org The cyano group itself is a versatile handle that can be converted into other functional groups like aldehydes or amines, further expanding the utility of these molecules in materials science. mdpi.com

Table 1: Palladium-Catalyzed Cyanation of Bromoporphyrins with 2-Cyanoethylzinc Bromide This table is a representative summary based on findings reported in the literature. acs.orgacs.org

| Starting Material | Catalyst System | Solvent | Yield of Cyanated Porphyrin | Reference |

|---|---|---|---|---|

| meso-Bromodiphenylporphyrin | Pd(PPh₃)₄ | THF | 45% | acs.org |

| meso-Bromodiphenylporphyrin | Pd₂(dba)₃/PPh₃ | 1,4-Dioxane | 94% | acs.org |

| β-Bromoporphyrin | Pd(PPh₃)₄ | THF | Good | acs.org |

| meso-Dibromoporphyrin | Pd(PPh₃)₄ | THF | Good | acs.org |

Conducting polymers, such as polythiophenes, are a class of organic materials that exhibit electrical conductivity and are used in a variety of electronic devices. oaepublish.comscirp.org The properties of these polymers can be finely tuned by introducing functional substituents onto the polymer backbone. The Negishi cross-coupling reaction is a key method for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs), which exhibit higher conductivity and lower band gaps compared to their regioirregular counterparts. researchgate.net

While direct polymerization of a monomer derived from 2-cyanoethylzinc bromide is not a common example, the reagent can be used to introduce the cyanoethyl group onto the thiophene (B33073) monomer prior to polymerization. This functionalization can influence the polymer's solubility, morphology, and electronic properties. The synthesis of functionalized thiophene monomers often involves cross-coupling reactions where organozinc reagents play a crucial role. researchgate.netscirp.org The introduction of polar groups like nitriles can affect the polymer's interaction with dopants and its self-assembly behavior, which are critical factors for device performance. oaepublish.com The synthesis of conducting polymers often involves oxidative coupling of monomers, and functional groups introduced beforehand can significantly impact the final material's characteristics. mdpi.comfrontiermaterials.net

Functionalization of Porphyrin Derivatives for Materials Science

Integration into Multi-Step Total Synthesis Endeavors

The reliability and functional group tolerance of organozinc reagents make them suitable for use in complex, multi-step total syntheses of natural products and other bioactive molecules. ethernet.edu.et 2-Cyanoethylzinc bromide, and its corresponding iodide, serve as a synthetic equivalent for a homoenolate anion, a type of "umpolung" (reactivity inversion) that is highly valuable in organic synthesis. uni-muenchen.denih.gov

This reagent allows for the introduction of a protected three-carbon chain that can be later elaborated. For instance, the Knochel group reported the use of 2-cyanoethylzinc iodide in their synthetic work. uni-muenchen.de Although specific, high-profile total syntheses featuring 2-cyanoethylzinc bromide as a key step are not frequently highlighted in overarching reviews, its utility is evident in the construction of complex intermediates. For example, its reactivity has been explored in the synthesis of precursors for human TLR8-specific agonists, though in some cases, its reactivity was found to be insufficient, leading to the selection of alternative synthetic methods. nih.gov The integration of this reagent into a total synthesis campaign would typically involve a Negishi coupling to form a key carbon-carbon bond, with the nitrile group being carried through several steps before potential transformation into another functional group in a late-stage functionalization strategy. sci-hub.se

Future Research Directions and Emerging Paradigms in 2 Cyanoethylzinc Bromide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant thrust in modern chemistry is the development of processes that are environmentally friendly and sustainable. For organozinc reagents, this involves moving away from traditional organic solvents and exploring greener alternatives.

Flow Chemistry: Continuous flow synthesis offers a promising avenue for the scalable and safe production of organozinc reagents like 2-cyanoethylzinc bromide. acs.org This methodology allows for precise control over reaction parameters, leading to higher yields and purity. acs.org The use of packed-bed reactors with zinc granules can facilitate the continuous formation of organozinc compounds, minimizing waste and improving safety by handling smaller volumes of reactive materials at any given time. acs.org

Greener Solvents: Research into alternative reaction media is crucial. While water and supercritical carbon dioxide are attractive green solvents, their reactivity with highly reactive organometallic reagents like organozincs presents a challenge. polyu.edu.hk Ionic liquids (ILs) are being explored as potential replacements for volatile organic compounds (VOCs). polyu.edu.hk Specifically, N-butylpyridinium tetrafluoroborate (B81430) ([bpy][BF4]) has shown stability towards diethylzinc, suggesting its potential for in-situ generation of organozinc reagents. polyu.edu.hk

Mechanochemistry: One-pot, two-step mechanochemical methods for Negishi cross-coupling reactions are being developed. mdpi.com This solvent-free approach involves the generation of the organozinc species and its subsequent coupling reaction within the same reaction vessel, reducing solvent waste and simplifying procedures. mdpi.com

Exploration of Novel Catalytic Systems Beyond Palladium and Copper

While palladium and copper have been the workhorses for cross-coupling reactions involving organozinc reagents, research is expanding to include more abundant and less toxic first-row transition metals.

First-Row Transition Metals: Iron, cobalt, and nickel are gaining attention as catalysts for cross-coupling reactions. nih.gov Although they sometimes exhibit lower activity than palladium in traditional reactions, they can be more effective for coupling with a wider range of electrophiles, including sp³-hybridized substrates. nih.gov The development of specialized ligands is crucial for enhancing the catalytic activity of these metals. nih.gov

Nanocatalysts: The use of nanocatalysts, such as copper(I)-immobilized on functionalized graphene oxide, is being explored for reactions like the Sonogashira coupling. mdpi.com These heterogeneous catalysts can offer high yields, short reaction times, and mild reaction conditions, with the added benefit of being reusable. mdpi.com

Phosphane-Free Ligands: To address the air and water sensitivity of traditional phosphane ligands, researchers are developing phosphane-free alternatives. eie.gr Thiosemicarbazone ligands, for example, have shown promise in Heck and Suzuki reactions and represent a potential area of exploration for reactions involving 2-cyanoethylzinc bromide. eie.gr

Expansion of Substrate Scope and Reaction Types

A primary goal in synthetic chemistry is to broaden the applicability of existing reagents to a wider array of starting materials and transformation types.

Coupling with Challenging Substrates: Efforts are underway to improve the coupling of organozinc reagents with traditionally difficult substrates like heteroaromatics. For instance, optimizing catalytic systems for the Negishi cross-coupling of halopyridines has been a focus, with specialized ligands showing improved yields. rsc.org

New Reaction Types: 2-Cyanoethylzinc bromide and related organozinc reagents are being explored in novel transformations beyond standard cross-coupling. For example, nickel-catalyzed reductive couplings of homoenolates with alkyl bromides have demonstrated good functional group tolerance, expanding the toolkit for creating complex molecules. nih.gov The use of 2-cyanoethylzinc bromide has also been documented in the cyanation of porphyrins, showcasing its utility as a cyanide ion source in specialized applications. acs.orgscribd.com

| Reaction Type | Substrate/Reagent | Catalyst/Conditions | Significance | Reference |

|---|---|---|---|---|

| Negishi Cross-Coupling | Halopyridines | Pd2(dba)3 / P(2-furyl)3 | Improved yields for challenging heteroaromatic couplings. | rsc.org |

| Cyanation | Bromodiphenylporphyrin | Pd2dba3/PPh3 | Demonstrates utility as a cyanation agent for complex macrocycles. | acs.org |

| Reductive Coupling | Homoenolates and alkyl bromides | Nickel catalyst | Provides access to γ-alkylated acids under mild conditions. | nih.gov |

Elucidation of Detailed Reaction Mechanisms at the Quantum Mechanical Level

A deeper, molecular-level understanding of reaction mechanisms is essential for rational reaction design and optimization.

Computational Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), are increasingly used to investigate the intricate details of organozinc reaction pathways. d-nb.info These studies can model transition states, intermediates, and the influence of solvents and additives on reaction outcomes. d-nb.inforesearchgate.net For example, computational studies have been employed to understand the two-step mechanism of the reaction between organozinc compounds and TEMPO, which involves the initial formation of a Lewis acid-base adduct followed by a single-electron transfer (SET) reaction. d-nb.info

Investigating Reaction Intermediates: The mechanisms of many reactions involving organozincs, such as the Clemmensen reduction, are still not fully understood, with several proposed pathways involving different intermediates. nikhef.nl Further research combining experimental techniques (like NMR and mass spectrometry) with quantum mechanical calculations is needed to clarify these mechanisms. nikhef.nlnih.gov Such studies can help resolve controversies and provide a solid foundation for future development. nikhef.nl

Design and Synthesis of New Functionalized Organozinc Reagents Based on 2-Cyanoethylzinc Bromide Principles

The principles learned from the synthesis and reactivity of 2-cyanoethylzinc bromide can be applied to create novel, highly functionalized organozinc reagents with enhanced stability and reactivity.

Air- and Moisture-Stable Reagents: A significant advancement has been the development of solid, air- and moisture-stable organozinc pivalates. orgsyn.org These reagents are prepared via transmetalation and are compatible with a wide range of functional groups, making them valuable for both academic and industrial applications. orgsyn.orgijmpronline.com

Expanded Functional Group Tolerance: The ability to incorporate various functional groups is a key advantage of organozinc reagents. sigmaaldrich.com Future work will likely focus on designing reagents that tolerate even more sensitive functionalities, further expanding their synthetic utility. sigmaaldrich.com This includes creating reagents with diverse electronic and steric properties to fine-tune their reactivity in specific applications.

High-Throughput Screening and Automation in Reaction Discovery and Optimization

To accelerate the discovery of new reactions and optimize existing ones, high-throughput screening (HTS) and automation are becoming indispensable tools. unchainedlabs.comnumberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.